Comparative Lipophilicity: LogP Drives Membrane Permeability and ADME Properties
5-(Chloromethyl)-2-phenylpyridine exhibits significantly higher lipophilicity (XLogP3-AA = 2.9) compared to its non-phenylated analog 5-(chloromethyl)pyridine (XLogP3 ~1.3). This difference, driven by the 2-phenyl substituent, directly impacts the compound's suitability as a building block for drug candidates where optimal LogP (typically 1-3 for oral bioavailability) is critical. The higher LogP of 5-(Chloromethyl)-2-phenylpyridine makes it more appropriate for targeting hydrophobic binding pockets or designing central nervous system (CNS) penetrant molecules [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9 |
| Comparator Or Baseline | 5-(Chloromethyl)pyridine (XLogP3 ~1.3) |
| Quantified Difference | ~1.6 log units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This difference in LogP is a primary determinant for selecting the appropriate building block for a given drug discovery program's target profile.
- [1] PubChem. (2026). 5-(Chloromethyl)-2-phenylpyridine (XLogP3-AA). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2763862 View Source
